
(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a thiazolidinone ring fused with an indolone structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include the formation of the thiazolidinone ring followed by its fusion with the indolone structure. Specific reagents and catalysts, such as cyclohexylamine, carbon disulfide, and various oxidizing agents, may be used under controlled conditions like temperature and pH.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for diseases.
Industry: Utilizing its unique properties in material science or catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their anti-inflammatory and antimicrobial properties.
Indolones: Studied for their anticancer and antiviral activities.
Uniqueness
The unique combination of the thiazolidinone and indolone structures in this compound may confer distinct biological activities and chemical properties, making it a valuable subject for further research.
Q & A
Q. Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves refluxing 3-formyl-indole derivatives with 4-thioxo-2-thiazolidinone in acetic acid with sodium acetate (1:1.1 molar ratio) for 3–5 hours. Recrystallization from DMF/acetic acid enhances purity (yield: 80–85%). Monitoring via TLC ensures reaction completion, while adjusting stoichiometry minimizes side products .
Q. Advanced: What strategies address discrepancies in crystallographic data refinement for compounds with complex stereochemistry?
Methodological Answer:
Use SHELXL with twin refinement for high-resolution data and validate hydrogen-bonding networks via graph-set analysis (Etter’s formalism). Tools like ORTEP-3 visualize molecular geometry, resolving ambiguities in Z/E configurations. For low-resolution data, employ Patterson maps to verify cyclohexyl ring orientations .
Q. Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- FT-IR : Identify C=O (1680–1720 cm⁻¹) and C=S (1220–1280 cm⁻¹) stretches.
- NMR : ¹H NMR confirms stereochemistry (δ 6.8–7.5 ppm for indole protons; δ 1.2–2.1 ppm for cyclohexyl CH₂).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 413.12 Da) .
Q. Advanced: How can researchers elucidate the pharmacological mechanisms of thiazolidinone derivatives?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) to predict binding to cyclooxygenase-2 or kinases. Validate via in vitro assays (e.g., IC₅₀ determination for antimicrobial activity). Competitive binding assays using fluorogenic substrates confirm target engagement. Correlate the cyclohexyl group’s hydrophobicity with membrane permeability .
Q. Basic: Why is pH critical during the synthesis of thiazolidinone-indole hybrids?
Methodological Answer:
Sodium acetate maintains pH 4–5, promoting Schiff base formation between the aldehyde and thiazolidinone. Acidic conditions suppress oxidation of the indole moiety and prevent side reactions (e.g., dimerization) .
Q. Advanced: How to resolve contradictions between in silico predictions and experimental bioassay results?
Methodological Answer:
Reassess docking parameters (e.g., protonation states, solvation). Perform molecular dynamics simulations (50 ns) to evaluate binding stability. Validate with isothermal titration calorimetry (ITC) to measure binding constants (Kd). Cross-check with SAR studies to identify substituent effects .
Q. Basic: What purification methods are effective for thiazolidinone derivatives?
Methodological Answer:
- Recrystallization : Use ethanol/water (4:1) to remove unreacted starting materials.
- Column Chromatography : Separate diastereomers with ethyl acetate/hexane (3:7).
- HPLC : Apply a C18 column (MeCN:H₂O, 70:30) for high-purity isolation .
Q. Advanced: How do hydrogen-bonding networks influence the solid-state properties of such compounds?
Methodological Answer:
Graph-set analysis (e.g., R₂²(8) motifs) reveals intermolecular N–H⋯O=S interactions that stabilize crystal packing. These networks impact solubility—introducing hydroxyl groups increases H-bond donors, improving aqueous solubility but reducing crystallinity. PXRD validates predicted patterns .
Properties
Molecular Formula |
C17H16N2O2S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-(3-cyclohexyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |
InChI |
InChI=1S/C17H16N2O2S2/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h4-5,8-10,21H,1-3,6-7H2 |
InChI Key |
PCXRULGGFPPHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
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